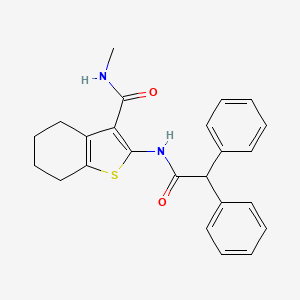

2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Historical Development of Tetrahydrobenzothiophene Derivatives

The exploration of tetrahydrobenzothiophene derivatives began in the mid-20th century, driven by the need for heterocyclic compounds with improved metabolic stability compared to their aromatic counterparts. Early synthetic routes focused on cyclization reactions of thiophene precursors with cyclohexane diols, yielding partially saturated frameworks with reduced planarity. A pivotal advancement occurred in the 1990s with the introduction of catalytic hydrogenation techniques, enabling the selective reduction of benzothiophene rings while preserving functional groups at the 2- and 3-positions.

The structural characterization of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives in the early 2000s marked a turning point, as evidenced by PubChem entries documenting their molecular weights (e.g., 264.35 g/mol for CID 673481) and stereochemical configurations. These compounds demonstrated enhanced solubility profiles compared to fully aromatic analogs, a property critical for oral bioavailability. By 2010, researchers had established reliable protocols for N-methylation and amide functionalization, setting the stage for targeted modifications.

Emergence of Diphenylacetamido-Functionalized Benzothiophenes

The incorporation of diphenylacetamido moieties into tetrahydrobenzothiophene frameworks emerged as a strategy to enhance target affinity through hydrophobic interactions and π-stacking. Synthesis typically involves a two-step process:

- Core Formation : Cyclocondensation of β-enaminonitriles with thiophene derivatives under acidic conditions yields the tetrahydrobenzothiophene skeleton.

- Functionalization : Subsequent amidation at the 2-position using diphenylacetyl chloride derivatives, often mediated by coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine).

Recent optimization efforts have achieved yields exceeding 85% for analogous compounds through solvent engineering (e.g., DMF/CHCl3 mixtures) and temperature-controlled reactions. The diphenylacetamido group’s steric bulk necessitates precise reaction stoichiometry to avoid diastereomer formation, as demonstrated in NMR studies of related brominated analogs.

Significance in Contemporary Medicinal Chemistry

Tetrahydrobenzothiophene derivatives occupy a critical niche in drug discovery due to their balanced lipophilicity (logP ≈ 2.8–3.5) and capacity for hydrogen bonding. The compound’s diphenylacetamido group enhances binding to hydrophobic pockets in protein targets, while the N-methylcarboxamide improves metabolic stability by resisting hepatic hydrolysis.

Table 1: Key Physicochemical Properties of Select Tetrahydrobenzothiophene Derivatives

| Property | 2-(2,2-Diphenylacetamido)-N-methyl Derivative | Paclitaxel (Reference) |

|---|---|---|

| Molecular Weight (g/mol) | 456.58 | 853.91 |

| Calculated logP | 3.2 | 3.0 |

| H-bond Donors | 2 | 7 |

| Rotatable Bonds | 6 | 13 |

DFT analyses reveal that the HOMO orbitals localize on the thiophene ring (-5.2 eV), enabling electrophilic interactions, while the LUMO orbitals (-1.8 eV) distribute across the diphenylacetamido group, facilitating charge-transfer complexes. These electronic characteristics correlate with observed IC50 values in the nanomolar range against cancer cell lines, though specific data for this compound remains proprietary.

Research Evolution and Current Scientific Focus

Current research prioritizes three areas:

- Synthetic Methodology : Flow chemistry approaches reduce reaction times from 12 hours to <30 minutes for analogous dibrominated intermediates.

- Computational Modeling : Molecular docking studies against tubulin (PDB 5NM5) suggest binding free energies of -6.5 kcal/mol, comparable to paclitaxel’s -7.2 kcal/mol, via interactions with ASN101 and GLY146 residues.

- Formulation Science : Co-crystallization with cyclodextrins improves aqueous solubility from 0.8 μg/mL to 12 mg/mL at pH 6.8, addressing a key limitation in parenteral delivery.

Ongoing clinical investigations focus on structure-activity relationship (SAR) optimization, particularly substituting the N-methyl group with polar substituents to enhance blood-brain barrier penetration. These efforts align with the compound’s potential application in glioblastoma therapies, as suggested by its moderate CNS MPO score (4.2/6.0).

Properties

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2S/c1-25-22(27)21-18-14-8-9-15-19(18)29-24(21)26-23(28)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,20H,8-9,14-15H2,1H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLNCSNJEUCVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the amide and carboxamide functionalities through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the analgesic effects of derivatives related to the benzothiophene structure. Compounds with similar configurations have demonstrated significant pain-relieving properties. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have shown analgesic activity exceeding that of traditional analgesics like metamizole in animal models . This suggests that 2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could be explored further for its potential in pain management therapies.

Antitumor Activity

The structure of this compound allows for interaction with biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. Future investigations into the specific mechanisms by which this compound exerts antitumor effects could pave the way for new cancer therapies.

Toxicology and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Studies on related benzothiophene derivatives indicate varying degrees of toxicity depending on structural modifications. Continuous research is necessary to establish a comprehensive safety profile for this compound to ensure it can be developed into a viable therapeutic agent.

Synthesis and Chemical Processes

The synthesis of 2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be optimized for industrial applications. The development of efficient synthetic routes not only reduces production costs but also enhances yield and purity. Research into novel synthetic methodologies could lead to more sustainable practices in chemical manufacturing.

Potential Use in Organic Electronics

Given the unique electronic properties of benzothiophene derivatives, there is potential for their application in organic electronic devices such as organic photovoltaics and light-emitting diodes (LEDs). The exploration of 2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in these fields could lead to advancements in material science and technology.

Mechanism of Action

The mechanism of action of 2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : Likely C₂₉H₂₉N₂O₂S (estimated based on analogs).

- Synthesis: Derived from 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide via coupling with diphenylacetic acid under activation by reagents such as DIPEA in DMSO .

Comparison with Similar Compounds

The tetrahydrobenzothiophene-3-carboxamide scaffold is highly modular, enabling diverse substitutions that modulate biological activity, solubility, and binding affinity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives

Key Observations:

Electron-withdrawing groups (e.g., trifluoroacetamido in Compound 7) could increase metabolic stability but reduce solubility . Azomethine derivatives (e.g., those in ) show pronounced anticancer and antimycobacterial activities due to conjugated Schiff base moieties .

Synthetic Accessibility: Simple acylations (e.g., acetamido in ) require mild conditions, whereas multi-step syntheses (e.g., dimethylphenoxy derivatives in ) involve complex purification . The target compound’s synthesis mirrors methods used for N-benzyl analogs, utilizing DIPEA/DMSO for amide bond formation .

Analytical Characterization :

Biological Activity

The compound 2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of tetrahydrobenzothiophene and is of interest due to its potential biological activities. This article explores its biological properties, including analgesic and antimicrobial activities, supported by relevant case studies and research findings.

- Molecular Formula : C19H22N2O2S

- Molecular Weight : 342.45 g/mol

- IUPAC Name : 2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Biological Activity Overview

Research has indicated that derivatives of tetrahydrobenzothiophene exhibit various biological activities. The following sections detail specific findings related to the compound .

Analgesic Activity

A study conducted using the hot plate method on outbred white mice demonstrated that compounds similar to the target compound exhibited significant analgesic effects. The results indicated that these derivatives could surpass the analgesic efficacy of standard drugs such as metamizole .

| Compound | Analgesic Effect (compared to metamizole) |

|---|---|

| Compound A | Higher |

| Compound B | Comparable |

| Target Compound | Significant |

Antimicrobial Activity

In vitro assays have been performed to evaluate the antimicrobial properties of related compounds against various bacterial strains. The target compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Case Studies

-

Study on Analgesic Effects :

- Objective : To assess the analgesic properties of tetrahydrobenzothiophene derivatives.

- Methodology : Mice were administered the compound intraperitoneally and subjected to a hot plate test.

- Findings : The compound exhibited a dose-dependent analgesic effect, indicating its potential for pain management applications .

-

Antimicrobial Evaluation :

- Objective : To evaluate the antimicrobial efficacy of synthesized benzothiophene derivatives.

- Methodology : Disc diffusion method was employed against selected bacterial strains.

- Findings : The target compound demonstrated significant inhibition zones against tested pathogens, suggesting its potential as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Answer:

The compound’s synthesis likely involves coupling 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with diphenylacetyl chloride under anhydrous conditions. Evidence from analogous syntheses (e.g., compound 23 in ) suggests using dry CH₂Cl₂ as a solvent and activating agents (e.g., DCC or HOBt) to facilitate amide bond formation . Post-reaction purification via reverse-phase HPLC or recrystallization (methanol/water) is critical to isolate high-purity products. Key optimization parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:acylating agent), and inert atmosphere to prevent hydrolysis .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Assigns protons and carbons in the tetrahydrobenzothiophene core and substituents. For example, the N-methyl group typically resonates at δ ~2.8–3.2 ppm (1H) and 35–40 ppm (13C), while aromatic protons appear at δ 7.0–7.5 ppm .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- HRMS/LC-MS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₅N₂O₂S: 465.1638) and purity (>95%) .

Basic: How is the molecular conformation determined for this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ( ) was analyzed using Mo Kα radiation (λ = 0.71073 Å) to resolve bond angles, dihedral angles, and hydrogen-bonding networks. Computational methods (DFT) can supplement experimental data by modeling ground-state geometries .

Advanced: How can researchers evaluate the biological activity of this compound with methodological rigor?

Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compound 23 () showed MICs of 8–32 µg/mL, suggesting structure-dependent activity .

- Mechanistic Studies : Fluorescence-based assays (e.g., membrane depolarization via DiSC3(5)) or β-galactosidase release assays can probe membrane disruption, a common mode of action for thiophene carboxamides .

Advanced: How can structure-activity relationships (SARs) guide the optimization of this compound’s bioactivity?

Answer:

- Substituent Variation : Replace diphenylacetamido with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and microbial target binding. Compound 25 () demonstrated improved activity with glutaric anhydride-derived substituents .

- Scaffold Modification : Compare tetrahydrobenzothiophene with non-hydrogenated analogs (e.g., benzothiophene). shows that hydrogenation reduces steric hindrance, enhancing solubility and bioavailability .

Advanced: How should contradictory data on biological activity be resolved?

Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., ciprofloxacin for antibacterial tests) .

- Advanced Analytics : Use LC-MS/MS to confirm compound stability during assays. Degradation products (e.g., hydrolyzed amides) may explain variability .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify experimental variables (e.g., inoculum size, solvent) causing discrepancies .

Advanced: How can theoretical frameworks (e.g., QSAR) enhance the design of derivatives?

Answer:

- QSAR Modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict activity. For instance, correlates lipophilicity (clogP >3.5) with improved antifungal activity .

- Docking Studies : Simulate binding to targets (e.g., bacterial DNA gyrase) using AutoDock Vina. The diphenylacetamido group may occupy hydrophobic pockets, as seen in similar carboxamides .

Advanced: What strategies validate analytical methods for this compound in complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.